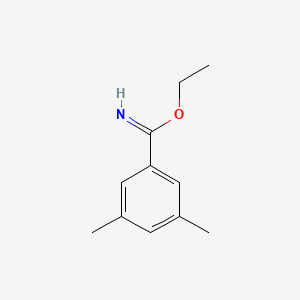
2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is a pyridazinone derivative, which has shown promising results in various biological applications.
Mecanismo De Acción
The mechanism of action of 2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis by activating certain signaling pathways in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one in lab experiments is its potential as a therapeutic agent. It has shown promising results in various biological applications, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for the study of 2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the exploration of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one involves the reaction of furan-2-carboxylic acid with sec-butylamine and hydrazine hydrate in the presence of acetic acid. The resulting product is purified using column chromatography to obtain the desired compound. This method has been reported to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one has been studied extensively for its potential as a therapeutic agent. It has shown promising results in various biological applications, including anti-inflammatory, antioxidant, and anticancer activities. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
2-butan-2-yl-6-(furan-2-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-9(2)14-12(15)7-6-10(13-14)11-5-4-8-16-11/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMPFQOTJJZQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C=CC(=N1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

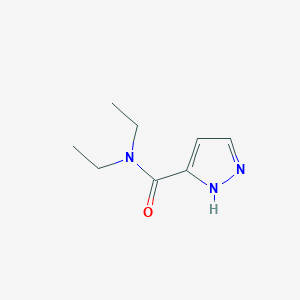
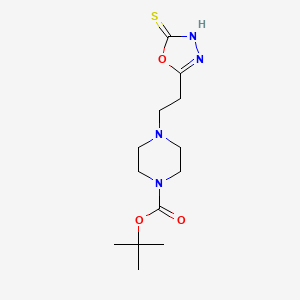

![2-Cyclopentyl-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2903657.png)
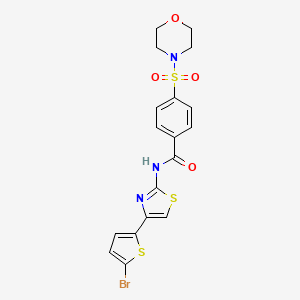
![N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]but-2-ynamide](/img/structure/B2903660.png)
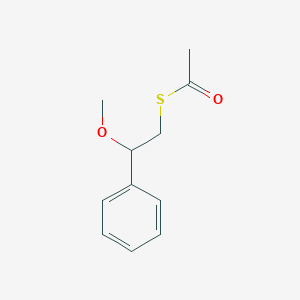
![2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2903666.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2,5-dimethylbenzyl)sulfonyl]-1H-indole](/img/structure/B2903667.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2903669.png)
![1-benzyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2903670.png)
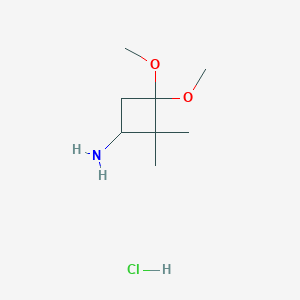
![N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)
